Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Overview
Description
Scientific Research Applications
Antioxidant Activity and Chemical Synthesis
One study examines the antioxidant activity of o-bisphenols, highlighting the importance of intramolecular hydrogen bonding in enhancing antioxidant properties. This research, while not directly mentioning Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, underscores the critical role of structural features in determining the antioxidant capabilities of chemical compounds, potentially extending to the structural relatives of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Chiral Resolution and Absolute Configuration Assignment
Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid, an analog of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, has been utilized as a chiral resolving agent. This application is crucial for determining the absolute configuration of complex molecules, demonstrating the potential of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate derivatives in facilitating enantioselective synthesis and analysis (Dolsophon et al., 2016).
Catalysis and Chemical Transformations
The compound and its derivatives are implicated in catalytic processes, such as the Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. This highlights its role in facilitating chemical transformations that introduce trifluoromethyl groups into aromatic compounds, a valuable modification in pharmaceutical and agrochemical product development (Mejía & Togni, 2012).
Synthesis of Complex Organic Molecules
Further research into the cycloaddition reactions of naphthoquinone derivatives, closely related to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, showcases the synthetic utility of these compounds in constructing complex organic frameworks. Such studies are pivotal for advancing synthetic organic chemistry and developing new materials and molecules with specific functions (Piggott & Wege, 1998).
Material Science and Coordination Chemistry
The structural motifs related to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate find applications in the design of novel materials, including metal-organic frameworks (MOFs). These materials exhibit unique properties useful for sensing, catalysis, and environmental remediation, showcasing the broader applicability of the compound's structural class in cutting-edge material science (Wang, Zhang, Yu, & Xu, 2015).
properties
IUPAC Name |
methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDBIZVIJCOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574420 | |
Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
CAS RN |
83164-95-8 | |
Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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